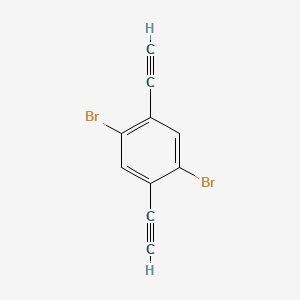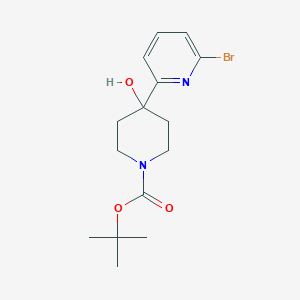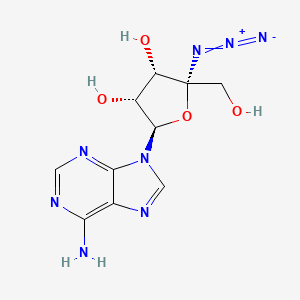
4'-c-Azidoadenosine
描述
4’-c-Azidoadenosine is a modified nucleoside where an azido group is attached to the 4’ position of the ribose sugar. This compound is part of a broader class of azide-modified nucleosides, which are important for various biochemical applications, particularly in the field of bioorthogonal chemistry. The azido group is highly reactive and can participate in click chemistry reactions, making 4’-c-Azidoadenosine a valuable tool for labeling and functionalizing nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-c-Azidoadenosine typically involves the introduction of the azido group at the 4’ position of the ribose sugar. One common method includes the use of azide-modified nucleosides linked to controlled pore glass as starting materials. These nucleosides can be synthesized using phosphoramidite chemistry, which is compatible with various nucleosides . The reaction conditions often involve the use of triphenylphosphine and carbon tetrabromide as halogenating agents, followed by azidation .
Industrial Production Methods: Industrial production of 4’-c-Azidoadenosine may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, ensuring that the azido group is introduced efficiently without degradation. The use of solid-phase synthesis techniques can also be employed to facilitate the production of oligonucleotides containing 4’-c-Azidoadenosine .
化学反应分析
Types of Reactions: 4’-c-Azidoadenosine undergoes various chemical reactions, including:
Click Chemistry Reactions: The azido group participates in azide-alkyne cycloaddition reactions, both copper-catalyzed and copper-free.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkyne-containing reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Uses difluorinated cyclooctyne (DIFO) reagents for copper-free reactions.
Major Products:
Bioconjugates: Formed through click chemistry reactions, often used for labeling and functionalizing nucleic acids.
Substituted Nucleosides: Resulting from substitution reactions involving the azido group.
科学研究应用
4’-c-Azidoadenosine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: Employed in the study of RNA and DNA functions through site-specific labeling and modification.
Medicine: Investigated for its potential antiviral properties, particularly against RNA viruses.
Industry: Utilized in the production of bioconjugates for diagnostic and therapeutic purposes.
作用机制
The mechanism of action of 4’-c-Azidoadenosine involves its incorporation into nucleic acids, where the azido group can be targeted for further chemical modifications. The azido group allows for the selective introduction of various functional groups through click chemistry, enabling the study of nucleic acid interactions and functions . Additionally, the compound’s antiviral properties are attributed to its ability to inhibit viral replication by interfering with viral RNA synthesis .
相似化合物的比较
4’-Azidocytidine: Another azido-modified nucleoside with antiviral properties.
8-Azidoadenosine 3’,5’-cyclic monophosphate: Used in fluorescence-based detection of cyclic adenosine monophosphate in living cells.
Uniqueness: 4’-c-Azidoadenosine is unique due to its specific modification at the 4’ position of the ribose sugar, which allows for distinct chemical reactivity and applications. Its ability to participate in click chemistry reactions makes it particularly valuable for bioorthogonal labeling and functionalization of nucleic acids .
属性
IUPAC Name |
(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(3-15-4)9-5(20)6(21)10(1-19,22-9)16-17-12/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t5-,6+,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBOLMMFGHVQNH-MLTZYSBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)N=[N+]=[N-])O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@](O3)(CO)N=[N+]=[N-])O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile](/img/structure/B3268255.png)
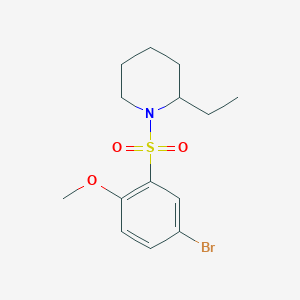
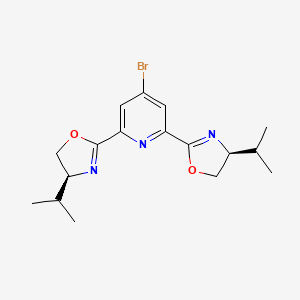


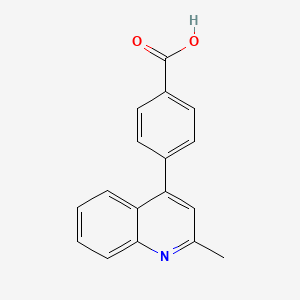

![5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-(1-phenylethyl)-2-sulfanylidene-](/img/structure/B3268301.png)
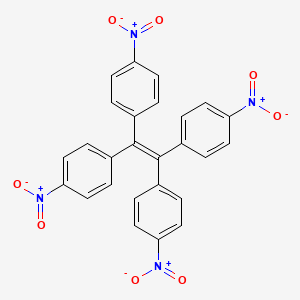
![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B3268316.png)
![4-Aminobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3268332.png)
